7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the purine core, the introduction of the phenoxy and hydroxypropyl groups, and the final attachment of the phenylethylamino group. Each step requires specific reagents and conditions, such as the use of strong bases, protecting groups, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis equipment. This would ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield ketones or aldehydes, while reduction of nitro groups would produce amines.
Scientific Research Applications
7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.
Uniqueness
7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C25H29N5O4 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(2-phenylethylamino)purine-2,6-dione |
InChI |
InChI=1S/C25H29N5O4/c1-3-17-9-11-20(12-10-17)34-16-19(31)15-30-21-22(29(2)25(33)28-23(21)32)27-24(30)26-14-13-18-7-5-4-6-8-18/h4-12,19,31H,3,13-16H2,1-2H3,(H,26,27)(H,28,32,33) |
InChI Key |
GRPRUPGRTIXUIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=C(N=C2NCCC4=CC=CC=C4)N(C(=O)NC3=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.